

# Theoretical Antimicrobial Spectrum of OP-145: A Technical Guide

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## Compound of Interest

Compound Name: OP-145

Cat. No.: B1150778

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## Introduction

**OP-145** is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. [1][2][3] It has garnered significant interest as a potential therapeutic agent due to its broad-spectrum antimicrobial activity, including efficacy against multi-drug resistant pathogens. [2][4] This technical guide provides a comprehensive overview of the theoretical antimicrobial spectrum of **OP-145**, its mechanism of action, and detailed experimental protocols for its evaluation.

## Antimicrobial Spectrum of OP-145

**OP-145** has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. [5] The following tables summarize the available quantitative data on its antimicrobial efficacy.

Table 1: Antibacterial Activity of **OP-145** (MIC and Lethal Concentrations)

Organism	Strain(s)	Concentration (µM)	Endpoint	Reference(s)
Escherichia coli	ATCC 25922, K12	1.6 - 6.4	% Survival	[6]
Various LPS phenotypes	12.8 (2x MIC)	Membrane Staining	[5]	
Staphylococcus aureus (MRSA)	9 out of 10 clinical isolates	Not specified	Significant antibacterial activity	[3]
Enterococcus hirae	Not specified	3.2	LC99.9% (5 min)	
Not specified	1.6	LC99.9% (10 min)		
Not specified	0.8	LC99.9% (60 min)		
Gram-negative bacteria	General	0.8 - 12.8	MIC Range	

Note: Data on the antifungal spectrum of **OP-145** is currently limited in the reviewed literature. Further studies are required to fully elucidate its activity against fungal pathogens such as *Candida albicans*, *Aspergillus fumigatus*, and *Cryptococcus neoformans*.

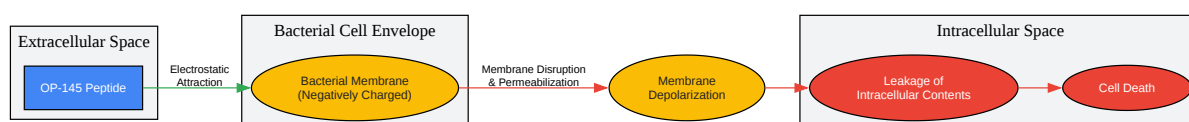
## Mechanism of Action

The primary mechanism of action of **OP-145** involves the disruption of the bacterial cell membrane. This process can be summarized in the following key steps:

- **Electrostatic Attraction:** The cationic **OP-145** peptide is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
- **Membrane Insertion and Disruption:** Upon binding, **OP-145** inserts into the bacterial membrane, leading to a disruption of the lipid packing and an increase in membrane

permeability.[6]

- Membrane Depolarization: The integrity of the cell membrane is compromised, resulting in depolarization of the membrane potential.
- Cellular Leakage and Death: The loss of membrane integrity leads to the leakage of essential intracellular components and ultimately results in bacterial cell death.



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Proposed mechanism of action for the antimicrobial peptide **OP-145**.

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a modification of the broth microdilution method, adapted for cationic antimicrobial peptides like **OP-145** to minimize non-specific binding and ensure accurate results.

Materials:

- Mueller-Hinton Broth (MHB)
- Sterile 96-well polypropylene microtiter plates (do not use polystyrene)[1]
- **OP-145** peptide stock solution
- Bacterial strains for testing

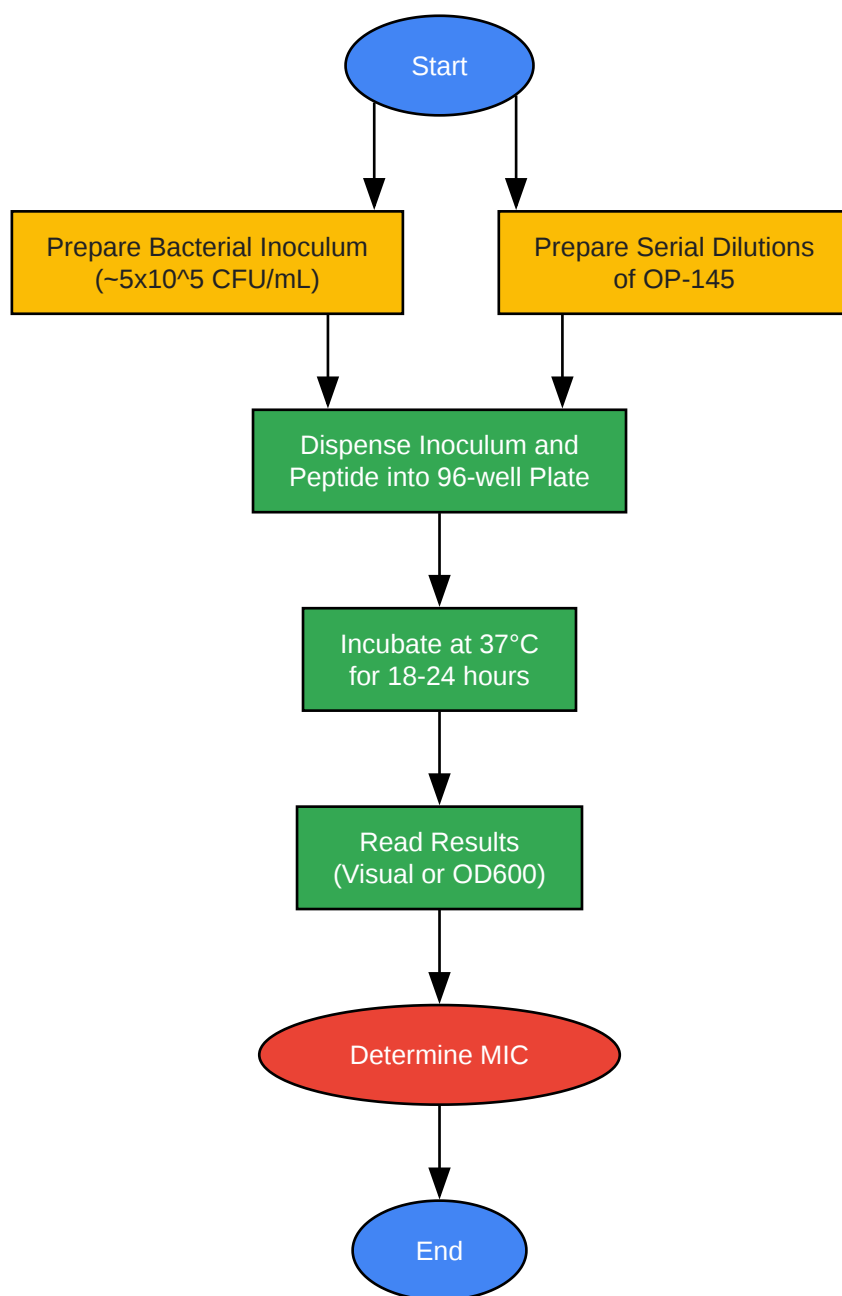
- Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
- Sterile 0.02% acetic acid with 0.4% BSA
- Sterile deionized water
- Incubator (37°C)
- Spectrophotometer (plate reader)

Procedure:

- Preparation of Bacterial Inoculum:
  - Inoculate 5 mL of MHB with the test bacterial strain from an agar plate.
  - Incubate overnight at 37°C with shaking.
  - Dilute the overnight culture in fresh MHB to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Preparation of **OP-145** Dilutions:
  - Prepare a stock solution of **OP-145** in sterile deionized water.
  - Create a working stock by diluting the stock solution in an equal volume of 0.02% acetic acid with 0.4% BSA to achieve a concentration 10 times the highest desired test concentration.
  - Perform serial twofold dilutions of the working stock in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.
- MIC Assay Setup:
  - In a 96-well polypropylene plate, add 180 µL of the diluted bacterial inoculum to each well.
  - Add 20 µL of each **OP-145** dilution to the corresponding wells.
  - Include a growth control well (bacteria only) and a sterility control well (MHB only).

- Incubation and Reading:

- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC as the lowest concentration of **OP-145** that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.



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General experimental workflow for MIC determination of **OP-145**.

## Conclusion

**OP-145** is a promising antimicrobial peptide with demonstrated efficacy against clinically relevant bacteria, particularly multi-drug resistant strains of *Staphylococcus aureus* and various Gram-negative bacteria. Its mechanism of action, centered on the rapid disruption of the bacterial cell membrane, makes it a compelling candidate for further therapeutic development. The standardized protocols provided in this guide are intended to facilitate consistent and reliable evaluation of its antimicrobial properties. Further research is warranted to expand the known antimicrobial spectrum, particularly against fungal pathogens, and to fully elucidate the molecular intricacies of its interaction with microbial membranes.

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